molecular formula C5H4N2O4 B088506 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid CAS No. 13186-54-4

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid

Cat. No. B088506
CAS RN: 13186-54-4
M. Wt: 158.09 g/mol
InChI Key: PXQPEWDEAKTCGB-HQMMCQRPSA-N
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Description

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid, also known as 6-carboxyuracil, Oropur, Orodin, Orotonin, Orotyl, and others , is an intermediate product in pyrimidine synthesis which plays a role in chemical conversions between dihydrofolate and tetrahydrofolate . It has a molecular formula of C5H4N2O4 and a molecular weight of 156.10 g/mol .


Synthesis Analysis

The synthesis of 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid can be achieved through various methods. One such method involves the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid .


Molecular Structure Analysis

The InChI key for 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid is PXQPEWDEAKTCGB-UHFFFAOYSA-N . The IUPAC name is 2,4-dioxo-1H-pyrimidine-6-carboxylic acid . The canonical SMILES representation is C1=C(NC(=O)NC1=O)C(=O)O .


Chemical Reactions Analysis

The Dimroth rearrangement, which involves the isomerization of heterocycles via the processes of ring opening and ring closure, is one of the chemical reactions associated with 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid include a molecular weight of 156.10 g/mol . More detailed information about its physical and chemical properties was not found in the search results.

properties

IUPAC Name

2,4-dioxo-(614C)1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQPEWDEAKTCGB-HQMMCQRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[14C](NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927373
Record name 2,6-Dihydroxy(4-~14~C)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid

CAS RN

13186-54-4
Record name Orotic-6-14C acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013186544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxy(4-~14~C)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To recap, this invention involves: converting trichloroacetyl chloride with ketone to γ,γ ,γ -trichloroacetoacetyl chloride, adding the reaction mixture to urea dissolved in a polar organic solvent, e.g., acetic acid; evaporating out the resulting 6-trichloromethyluracil; and hydrolyzing the 6-trichloromethyluracil to form orotic acid.
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Synthesis routes and methods II

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sodium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
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57 g
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3 mL
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225 mL
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71.8%

Synthesis routes and methods III

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sddium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
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57 g
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reactant
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45 mL
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solvent
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3 mL
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reactant
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225 mL
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550 mL
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Yield
71.8%

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